Cas no 77808-88-9 (2-amino-1-(piperazin-1-yl)ethan-1-one)
2-amino-1-(piperazin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-(aminoacetyl)-
- 1-(Aminoacetyl)piperazine
- 2-amino-1-piperazin-1-ylethanone
- 2-Amino-1-piperazin-1-yl-ethanone
- 2-amino-1-(piperazin-1-yl)ethan-1-one
- 2-Oxo-2-(1-piperazinyl)ethanamine #
- FT-0722351
- CS-0271889
- 2-amino-1-(piperazin-1-yl)ethanone
- 2-amino-1-(piperazin-1-yl)ethan-1-one, AldrichCPR
- AKOS003587965
- SCHEMBL3654737
- 77808-88-9
- HICOHQNXBHNIFZ-UHFFFAOYSA-N
- CDA80888
- DTXSID50337297
- F2184-0106
- EN300-145923
-
- MDL: MFCD04116545
- Inchi: 1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2
- InChI Key: HICOHQNXBHNIFZ-UHFFFAOYSA-N
- SMILES: O=C(CN)N1CCNCC1
Computed Properties
- Exact Mass: 143.10599
- Monoisotopic Mass: 143.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- PSA: 58.36
2-amino-1-(piperazin-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019588-1g |
2-Amino-1-piperazin-1-yl-ethanonehydrochloride |
77808-88-9 | 1g |
£35.00 | 2022-02-28 | ||
| Fluorochem | 019588-2.5g |
2-Amino-1-piperazin-1-yl-ethanonehydrochloride |
77808-88-9 | 2.5g |
£75.00 | 2022-02-28 | ||
| TRC | A191356-100mg |
2-amino-1-(piperazin-1-yl)ethan-1-one |
77808-88-9 | 100mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A191356-500mg |
2-amino-1-(piperazin-1-yl)ethan-1-one |
77808-88-9 | 500mg |
$ 410.00 | 2022-06-08 | ||
| TRC | A191356-1g |
2-amino-1-(piperazin-1-yl)ethan-1-one |
77808-88-9 | 1g |
$ 615.00 | 2022-06-08 | ||
| A2B Chem LLC | AC69025-100mg |
2-Amino-1-(piperazin-1-yl)ethanone |
77808-88-9 | 100mg |
$200.00 | 2024-04-19 | ||
| A2B Chem LLC | AC69025-1g |
2-Amino-1-(piperazin-1-yl)ethanone |
77808-88-9 | 1g |
$719.00 | 2024-04-19 | ||
| Chemenu | CM525322-1g |
2-Amino-1-(piperazin-1-yl)ethanone |
77808-88-9 | 98% | 1g |
$235 | 2022-08-31 | |
| Crysdot LLC | CD11058159-5g |
2-Amino-1-(piperazin-1-yl)ethanone |
77808-88-9 | 97% | 5g |
$677 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342559-50mg |
2-Amino-1-(piperazin-1-yl)ethan-1-one |
77808-88-9 | 98% | 50mg |
¥12888.00 | 2024-07-28 |
2-amino-1-(piperazin-1-yl)ethan-1-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-amino-1-(piperazin-1-yl)ethan-1-one
Piperazine, 1-(aminoacetyl)-: A Comprehensive Overview
Piperazine, 1-(aminoacetyl)-, also known by its CAS number 77808-88-9, is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. The aminoacetyl group attached to the piperazine ring introduces unique properties that make this compound particularly interesting for researchers and industry professionals.
The chemical structure of Piperazine, 1-(aminoacetyl)- consists of a piperazine ring with an aminoacetyl substituent at the 1-position. This substitution enhances the compound's ability to form hydrogen bonds, which is crucial for its interactions in biological systems. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic properties.
One of the most notable applications of Piperazine, 1-(aminoacetyl)- is in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing complex molecular frameworks. For instance, it has been used as an intermediate in the synthesis of peptide-based drugs and bioactive agents. Its ability to form stable amide bonds makes it an ideal candidate for constructing peptidomimetic compounds.
In addition to its role in drug design, Piperazine, 1-(aminoacetyl)- has also found applications in materials science. Recent advancements have demonstrated its potential as a precursor for synthesizing novel polymers and materials with tailored properties. Its ability to undergo various chemical transformations makes it a valuable component in the development of advanced materials.
The synthesis of Piperazine, 1-(aminoacetyl)- involves a series of well-established chemical reactions. Typically, it is prepared by reacting piperazine with an appropriate amino acid derivative under controlled conditions. The reaction conditions are optimized to ensure high yields and purity of the final product. Recent studies have focused on developing more efficient and environmentally friendly synthesis methods for this compound.
From a toxicological perspective, Piperazine, 1-(aminoacetyl)- has been subjected to rigorous safety assessments to evaluate its potential risks to human health and the environment. According to recent research findings, this compound exhibits low toxicity when handled appropriately under standard laboratory conditions. However, like all chemicals, proper handling and storage procedures must be followed to minimize any potential hazards.
In conclusion, Piperazine, 1-(aminoacetyl)-, with its CAS number 77808-88-9, stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile reactivity make it an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an even more significant role in shaping future advancements in chemistry and pharmacology.
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